molecular formula C5H2BrClN4O B8445725 6-bromo-8-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 850421-09-9

6-bromo-8-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No. B8445725
M. Wt: 249.45 g/mol
InChI Key: PJYJELXGQABIFE-UHFFFAOYSA-N
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Patent
US07709473B2

Procedure details

A solution of 2.50 g of the product of Step C in THF (60 mL) was stirred as 3.32 g of triphosgene was added in portions to provide a tan suspension. A homogeneous solution was obtained after 30 min. and the excess phosgene was destroyed by the careful addition of water and the mixture was extracted with EtOAc. The organic extracts were washed with sat. sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated to afford 6-bromo-8-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one as a light yellow solid. MS (M+H−)=280.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.Cl[C:12](Cl)([O:14]C(=O)OC(Cl)(Cl)Cl)Cl>C1COCC1>[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]2[N:6]([C:12](=[O:14])[NH:9][N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)NN)Cl
Name
Quantity
3.32 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
CUSTOM
Type
CUSTOM
Details
to provide a tan suspension
CUSTOM
Type
CUSTOM
Details
A homogeneous solution was obtained after 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the excess phosgene was destroyed by the careful addition of water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C(NN2)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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